5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester

Vue d'ensemble

Description

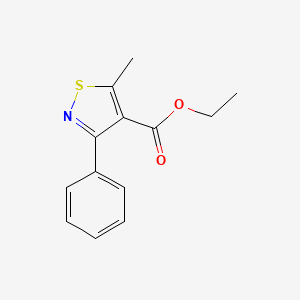

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the isothiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester typically involves the cyclization of benzoyl chloride oxime with ethyl acetoacetate. The reaction is carried out in an ethanol solution, and the mixture is cooled to 0°C. Sodium hydroxide is then added to adjust the pH to 7-8, and the reaction is maintained at around 10°C. The pH is further adjusted to 9-9.5, and the reaction is allowed to proceed for 4 hours. Finally, the mixture is heated to evaporate ethanol, followed by the addition of water and refluxing for 3 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and efficiency.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Alkaline Hydrolysis : Reaction with aqueous LiOH in THF/MeOH/H₂O (1:1:1) at room temperature cleaves the ester bond, producing 5-methyl-3-phenyl-isothiazole-4-carboxylic acid .

-

Acidic Hydrolysis : Treatment with HCl in ethanol under reflux conditions also generates the carboxylic acid .

Example Reaction :

Substitution Reactions

The ester group participates in nucleophilic acyl substitution reactions:

-

Amidation : Reaction with amines (e.g., benzylamine) in the presence of coupling agents like HBTU and DIPEA produces corresponding amides .

-

Transesterification : Treatment with alcohols (e.g., methanol) under acidic or basic conditions yields new esters .

Reagents and Conditions :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Amidation | HBTU, DIPEA, DMF, rt, 1–2 days | 5-Methyl-3-phenyl-isothiazole-4-carboxamide |

| Transesterification | MeOH, H₂SO₄, reflux, 4 hours | Methyl ester derivative |

Oxidation and Reduction

The isothiazole ring and ester group exhibit redox activity:

-

Oxidation : Treatment with KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid.

-

Reduction : LiAlH₄ in anhydrous ether reduces the ester to a primary alcohol.

Key Transformations :

Ring-Opening and Functionalization

The isothiazole ring can undergo ring-opening under harsh conditions:

-

Acid-Catalyzed Ring Opening : Concentrated H₂SO₄ at elevated temperatures cleaves the ring, forming thioamide intermediates .

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the phenyl ring’s meta position .

Experimental Data :

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | 3-Nitro-5-methyl-isothiazole derivative |

| Ring Opening | H₂SO₄, 110°C, 6 hours | Thioamide intermediate |

Coupling Reactions

The carboxylic acid derivative (from hydrolysis) participates in cross-coupling reactions:

-

Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aryl groups at the 4-position .

-

Esterification : Reaction with acyl chlorides (e.g., benzoyl chloride) forms mixed anhydrides .

Example :

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula: C12H13N2O2S

Molecular Weight: 247.32 g/mol

Structure: The compound features a five-membered isothiazole ring with a phenyl group at the 3rd position, a methyl group at the 5th position, and an ethyl ester group at the 4th position.

Medicinal Chemistry

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester has been explored for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

- Antimicrobial Activity: Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis, effective against both drug-susceptible and drug-resistant strains. In vitro studies indicate minimal cytotoxicity to host cells, highlighting its potential as a new anti-tuberculosis agent .

- Anticancer Properties: The compound has been investigated for its ability to influence cell signaling pathways and gene expression. It can modulate key signaling molecules, which may lead to alterations in cellular responses relevant to cancer therapy .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules.

- Synthesis of Isoxazolopyridone Derivatives: It is utilized in acylation reactions during the solid support synthesis of isoxazolopyridone derivatives, achieving yields typically ranging from 70% to 90% .

- Penicillin Derivatives Production: The compound undergoes specific reactions to form beta-lactam rings, which are crucial for the large-scale production of penicillin derivatives .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Observations |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Potent activity against drug-susceptible strains |

| Minimal cytotoxicity to host cells | ||

| Anticancer | Various cancer cell lines | Modulates signaling pathways affecting growth |

Table 2: Synthesis Methods and Yields

| Reaction Type | Methodology | Yield (%) |

|---|---|---|

| Acylation | Solid support synthesis | 70 - 90 |

| Beta-lactam formation | Specific reactions with intermediates | High yield |

Case Study 1: Antitubercular Activity

Research has shown that derivatives of this compound exhibit significant antitubercular activity. A study highlighted that these derivatives maintain efficacy against both drug-susceptible and drug-resistant strains while demonstrating minimal cytotoxic effects on human cells .

Case Study 2: Anticancer Mechanisms

In a series of experiments, the compound was found to influence key cellular signaling pathways that are critical for tumor growth. The modulation of these pathways suggests its potential utility in developing targeted cancer therapies .

Mécanisme D'action

The mechanism of action of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Phenyl-3-isoxazolecarboxylic acid methyl ester: Similar structure but with an isoxazole ring instead of an isothiazole ring.

5-Methylisoxazole-3-carboxylic acid: Another related compound with a different substitution pattern on the isoxazole ring.

Uniqueness

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable in various research and industrial applications.

Activité Biologique

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHNOS

Molecular Weight: 247.32 g/mol

Structure: The compound features a five-membered isothiazole ring with a phenyl group at the 3rd position, a methyl group at the 5th position, and an ethyl ester group at the 4th position.

The biological activity of this compound is attributed to its interactions with various biological targets:

- Enzyme Inhibition: The compound can bind to active sites of enzymes, altering their catalytic activities. This mechanism is crucial for its potential antimicrobial and anticancer properties.

- Cellular Signaling Modulation: Research indicates that it influences key signaling pathways, impacting gene expression and cellular metabolism.

- Antimicrobial Activity: Notably, some derivatives have demonstrated potent activity against Mycobacterium tuberculosis, effective against both drug-susceptible and drug-resistant strains.

Biological Activity Overview

The following table summarizes the biological activities observed for this compound and its derivatives:

Case Studies and Research Findings

-

Antitubercular Activity:

- A study highlighted that derivatives of this compound showed minimal cytotoxicity while effectively inhibiting Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl group significantly impacted activity levels against both drug-susceptible and resistant strains.

- Anticancer Properties:

- Antiviral Research:

Propriétés

IUPAC Name |

ethyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)17-14-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGQKPGSXDIIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=C1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.